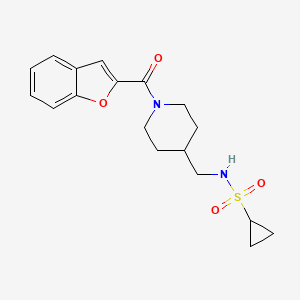
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Benzofuran moiety : Known for its presence in various bioactive compounds, it contributes to the compound's potential interactions with biological targets.
- Piperidine ring : A common structure in many pharmaceuticals, it enhances the compound's pharmacological properties.
- Cyclopropanesulfonamide group : This structural element is associated with diverse biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is C₁₈H₁₈N₂O₃S, and its molecular weight is approximately 342.41 g/mol .
The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in critical metabolic pathways.
- Receptor modulation : The structural components suggest possible interactions with neurotransmitter receptors, which could lead to therapeutic effects in neuropharmacology.
Research indicates that the benzofuran and piperidine structures may facilitate binding to specific targets, enhancing the compound's efficacy .
Biological Activity Studies
-
Anticancer Potential :
- A study investigating similar benzofuran derivatives demonstrated significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. The IC₅₀ values ranged from 19.9 to 75.3 µM, indicating promising activity against malignancies .
- Another investigation highlighted that modifications of piperidine-containing compounds led to improved selectivity and potency against cancer cell lines .
-
Neuroprotective Effects :
- Compounds with similar structural motifs have been reported to exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
-
Anti-inflammatory Activity :
- Some studies suggest that related sulfonamide compounds possess anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory disorders .
Case Study 1: Anticancer Activity
A series of benzofuran-piperidine derivatives were synthesized and evaluated for their anticancer properties. The lead compound showed an IC₅₀ value of 0.84 µM against monoacylglycerol lipase (MAGL), indicating strong inhibitory potential. This study emphasizes the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuropharmacological Effects
Research on benzofuran derivatives indicated their ability to modulate serotonin receptors, suggesting potential applications in treating anxiety and depression. The binding affinity and selectivity were assessed through various receptor assays .
Propriétés
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-9-7-13(8-10-20)12-19-25(22,23)15-5-6-15/h1-4,11,13,15,19H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVHTJZWZLUZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














